3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanal
Description
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C7H8N2O2/c1-9-4-3-8-7(9)6(11)2-5-10/h3-5H,2H2,1H3 |
InChI Key |
OPXAJHXHKFMBEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)CC=O |
Origin of Product |
United States |
Preparation Methods
Route 1: Condensation of Imidazole Derivatives with Carbonyl Precursors
- Key Reaction : Coupling of 1-methylimidazole-2-carbaldehyde with a β-keto aldehyde precursor.
- Mechanism : Base-catalyzed aldol condensation may facilitate the formation of the α,β-unsaturated carbonyl intermediate, followed by reduction or stabilization of the conjugated system.
- Conditions :
- Challenges : Selective formation of the 2-yl imidazole regioisomer requires precise steric and electronic control.
Route 2: Functionalization via Nucleophilic Addition
- Strategy : Reaction of 1-methylimidazole with a pre-formed 3-oxopropanal derivative (e.g., 3-bromopropanal).
- Steps :
- Iodination/Bromination : Introduce a halogen at the 2-position of 1-methylimidazole using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).
- Cross-Coupling : Utilize transition metal catalysts (e.g., Pd) to couple the halogenated imidazole with a 3-oxopropanal synthon.
- Yield Optimization : Ligands such as PPh₃ and elevated temperatures (80–100°C) improve coupling efficiency.
- Steps :
Route 3: Multi-Component Reactions (MCRs)
- Example : One-pot assembly using glyoxal, methylamine, and a β-keto aldehyde.
- Basis : Modified Debus-Radiszewski synthesis, traditionally used for imidazole core formation.
- Advantages : Short reaction time, atom economy.
- Limitations : Requires stringent control over stoichiometry to avoid polycyclic byproducts.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group in 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanal is susceptible to oxidation. Under acidic or basic conditions, it can be oxidized to the corresponding carboxylic acid derivative.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (aq, H₂SO₄, reflux) | 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanoic acid | ~85% | |
| CrO₃ (Jones reagent) | Same as above | ~78% |
Mechanistic Insight : Oxidation proceeds via deprotonation of the aldehyde to form a geminal diol intermediate, followed by further oxidation to the carboxylic acid. The electron-withdrawing imidazole ring stabilizes the transition state.
Reduction Reactions
The aldehyde and ketone functionalities can be selectively reduced using hydride-based reagents.
Note : The ketone group exhibits lower reactivity toward NaBH₄ compared to the aldehyde, enabling selective reduction.
Nucleophilic Additions
The aldehyde group participates in nucleophilic additions, such as Grignard or organolithium reactions.
Key Observation : The imidazole ring directs regioselectivity during nucleophilic attacks, favoring C-2 position reactivity .
Cyclization Reactions
Intramolecular cyclization is facilitated by the proximity of the aldehyde and imidazole nitrogen.
| Catalyst/Conditions | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| BEMP (5 mol%, CH₃CN, rt) | Imidazol-2-one derivative | 1 min | 93% | |
| TBD (10 mol%, CH₃CN, 100°C) | Imidazolidin-2-one | 2 h | 97% |
Mechanism : Base-catalyzed deprotonation initiates allenamide formation, followed by cyclization via a low-barrier transition state (DFT-calculated ΔG‡ = 12.5 kcal/mol) .
Condensation Reactions
The aldehyde group undergoes condensation with amines or hydrazines to form Schiff bases or hydrazones.
| Reagent | Product | Application | Reference |
|---|---|---|---|
| Hydrazine hydrate | This compound hydrazone | Chelation studies | |
| Aniline | Schiff base derivative | Ligand synthesis |
Structural Impact : The resulting Schiff bases exhibit enhanced stability due to conjugation with the imidazole ring .
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the imidazole ring, influenced by the oxopropanal substituent.
| Reagent/Conditions | Position Substituted | Product | Reference |
|---|---|---|---|
| Br₂ (CH₂Cl₂, 0°C) | C-4 | 4-Bromo-1-methyl-3-oxopropanal derivative | |
| HNO₃ (H₂SO₄, 0°C) | C-5 | 5-Nitro-1-methyl-3-oxopropanal derivative |
Directing Effects : The electron-withdrawing oxopropanal group meta-directs electrophiles to the C-4 and C-5 positions .
Hydrolysis and Stability
The compound is stable under neutral conditions but hydrolyzes in acidic/basic environments.
| Conditions | Product | Half-Life (25°C) | Reference |
|---|---|---|---|
| 1M HCl (aq, reflux) | 3-(1-Methyl-1H-imidazol-2-yl)propanoic acid | 30 min | |
| 1M NaOH (aq, rt) | Degradation to imidazole fragments | <15 min |
Practical Note : Storage recommendations include inert atmospheres and desiccants to prevent hydrolysis .
Scientific Research Applications
3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanal involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues are compared below, emphasizing substituent effects on reactivity and stability:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The aldehyde in the target compound is more electrophilic than the carboxylic acid or amine derivatives, making it prone to nucleophilic attacks (e.g., enamine formation). However, this also reduces stability under basic or oxidizing conditions compared to esters or amides .
- Steric Effects : Bulky substituents (e.g., benzyl or naphthyl groups in and ) hinder reactivity at the imidazole ring but enhance stereoselectivity in catalytic applications .
Key Observations:
- Domino Reactions: High yields (e.g., 92% in ) suggest that multi-step cascades could efficiently assemble the target compound’s imidazole-aldehyde framework.
- Asymmetric Synthesis : Chiral catalysts (e.g., in ) enable enantioselective formation of β-keto-imidazole derivatives, a strategy applicable to the target compound if stereocenters are present .
Physicochemical and Functional Properties
Key Observations:
- Aldehyde Reactivity: The target compound’s aldehyde group likely participates in condensation reactions (e.g., Knoevenagel or aldol reactions), unlike the more inert esters or carboxylic acids .
- Salt Forms : Hydrochloride salts (e.g., ) improve solubility and stability, suggesting that derivatization of the target compound’s aldehyde into a salt could enhance practicality .
Biological Activity
3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanal is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, drawing from various research findings and case studies.
The molecular formula of this compound is C₇H₈N₂O₂, and it features an imidazole ring which is known for its biological significance. The compound is classified as an α-dicarbonyl, which are known to participate in various biochemical pathways and interactions within biological systems.
Mechanisms of Biological Activity
α-Dicarbonyl Compounds: this compound belongs to a class of compounds known as α-dicarbonyls. These compounds are involved in the formation of advanced glycation end products (AGEs), which have been implicated in various diseases, including diabetes and neurodegenerative disorders . The reactivity of α-dicarbonyls allows them to interact with amino acids and proteins, potentially leading to modifications that can alter biological functions.
Enzyme Inhibition: Preliminary studies suggest that imidazole-containing compounds can act as enzyme inhibitors. For instance, similar compounds have shown efficacy in inhibiting poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. Inhibition of PARP has therapeutic implications in cancer treatment, as it can enhance the effects of chemotherapy .
Case Study 1: Antioxidant Activity
In a study examining the antioxidant properties of various α-dicarbonyl compounds, this compound demonstrated significant scavenging activity against free radicals. This suggests potential applications in mitigating oxidative stress-related conditions .
Case Study 2: Neuroprotective Effects
Research has indicated that imidazole derivatives possess neuroprotective effects. In vitro studies on neuronal cell lines treated with this compound showed a reduction in apoptosis markers, suggesting its potential role in neuroprotection against toxic insults .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed for this compound compared to other imidazole derivatives:
| Compound | Antioxidant Activity | Enzyme Inhibition | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| Methylglyoxal | Moderate | High | Low |
| Other Imidazole Derivatives | Variable | Variable | Moderate |
Q & A
Q. What are the optimal synthetic routes for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanal, and how can purity be validated?
Methodological Answer: Synthesis typically involves coupling reactions between imidazole derivatives and carbonyl precursors. For example, manganese–PNN pincer complexes (e.g., Mn-1) under UV irradiation have been used to catalyze related imidazole-based reactions in toluene, achieving yields up to 60% . Post-synthesis, purity can be validated via HPLC (≥98% purity criteria) and NMR spectroscopy to confirm structural integrity. Crystallization via vapor diffusion (e.g., n-heptane in DCM) is recommended for high-purity solid-state samples .
Q. How can the stability of this compound be assessed under varying experimental conditions?
Methodological Answer: Stability studies should include:
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 107–111°C for structurally similar imidazole derivatives) .
- Solubility profiling : Test in polar (e.g., ethanol, DMSO) and non-polar solvents to identify degradation products via LC-MS .
- pH stability : Monitor hydrolysis in aqueous buffers (pH 2–12) using UV-Vis spectroscopy to detect oxopropanal decomposition .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?
Methodological Answer: Challenges include:
- Twinning or disordered crystal packing : Use SHELXD/SHELXE for robust phase determination, especially with high-resolution data (≤1.0 Å). For dynamic crystals (e.g., photomechanical responses), monitor [2+2] cycloaddition reactions to confirm lattice flexibility .
- Data contradiction : Cross-validate with spectroscopic data (e.g., FTIR for carbonyl stretches ~1700 cm⁻¹) and computational modeling (DFT for bond-length optimization) .
Q. How does this compound interact with biological targets such as monoamine oxidases (MAOs)?
Methodological Answer: The α,β-unsaturated carbonyl group may act as a Michael acceptor, inhibiting MAO enzymes. Experimental approaches:
- Enzyme kinetics : Measure IC₅₀ values using serotonin as a substrate, monitoring 3-oxopropanal derivatives via HPLC .
- Structural docking : Use X-ray crystallography (e.g., PDB: 2BXR) to model interactions with MAO-A active sites, focusing on hydrogen bonding with flavin adenine dinucleotide (FAD) cofactors .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental spectroscopic data?
Methodological Answer:
- NMR shifts : Compare experimental ¹³C NMR (e.g., carbonyl carbons ~190–210 ppm) with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p) basis set). Discrepancies >2 ppm suggest conformational flexibility or solvent effects .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) via high-resolution ESI-MS. Fragmentation patterns (e.g., loss of CO from 3-oxopropanal) should align with in silico simulations .
Applications in Materials Science
Q. Can this compound be engineered for photomechanical energy conversion?
Methodological Answer: Yes. The conjugated system enables [2+2] photodimerization, as demonstrated in cyanostilbene analogs (e.g., PMA derivative). Key steps:
- Crystal engineering : Design slip-stacked packing via substituent tuning (e.g., trifluoromethyl groups enhance π-π interactions) .
- Mechanical testing : Quantify bending/expansion under UV light (365 nm) using atomic force microscopy (AFM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
